1-amino-4-methyl-1,4lambda5-azaphosphinan-4-one
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Overview
Description
1-amino-4-methyl-1,4lambda5-azaphosphinan-4-one is a heterocyclic compound containing nitrogen and phosphorus atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-4-methyl-1,4lambda5-azaphosphinan-4-one can be achieved through several synthetic routes. One common method involves the reaction of a suitable amine with a phosphorus-containing reagent under controlled conditions. The reaction typically requires a catalyst and may be carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-amino-4-methyl-1,4lambda5-azaphosphinan-4-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
1-amino-4-methyl-1,4lambda5-azaphosphinan-4-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-amino-4-methyl-1,4lambda5-azaphosphinan-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1,4lambda5-azaphosphinan-4-one: A related compound with similar structural features but different chemical properties.
Thiazolidine derivatives: Compounds with a similar heterocyclic structure but containing sulfur instead of phosphorus.
Triazole-pyrimidine hybrids: Compounds with a different heterocyclic framework but similar applications in medicinal chemistry.
Uniqueness
1-amino-4-methyl-1,4lambda5-azaphosphinan-4-one is unique due to its specific combination of nitrogen and phosphorus atoms in a heterocyclic structure. This unique feature imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
4-methyl-4-oxo-1,4λ5-azaphosphinan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N2OP/c1-9(8)4-2-7(6)3-5-9/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUXMWMMBBDYGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP1(=O)CCN(CC1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N2OP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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